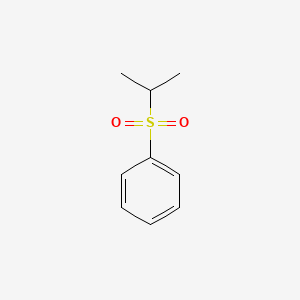

Phenyl isopropyl sulfone

Übersicht

Beschreibung

Phenyl isopropyl sulfone is an organic compound characterized by the presence of a phenyl group attached to an isopropyl sulfone moiety. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl isopropyl sulfone can be synthesized through several methods. One common approach involves the sulfonation of isopropylbenzene (cumene) using sulfur trioxide or chlorosulfonic acid, followed by oxidation to form the sulfone. The reaction typically proceeds under controlled temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that enhance efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the sulfonation and subsequent oxidation steps. The process is optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl group in phenyl isopropyl sulfone facilitates nucleophilic substitution at the α-carbon (adjacent to the sulfonyl group). This reactivity is enhanced under basic conditions, where deprotonation generates a stabilized α-sulfonyl anion. For example:

-

Halogenation : α-Chlorination and α-bromination occur via radical-anion radical pair (RARP) mechanisms. Treatment with CCl₄ or CBrCl₃ in KOH/t-BuOH yields α-halogenated products (Table 1) .

| Reaction Conditions | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KOH/t-BuOH, −50°C, 2 h | CCl₄ | α-Chloro derivative | 85–90 | |

| KOH/t-BuOH, −50°C, 2 h | CBrCl₃ | α-Bromo derivative | 78–82 |

The reaction efficiency depends on the sulfone’s acidity. For instance, isopropyl mesityl sulfone undergoes α-chlorination but resists bromination due to rapid depletion of CBrCl₃ in basic media .

Dearomatization and Coordination Chemistry

This compound participates in η²-coordination with transition metals, enabling dearomatization of the phenyl ring. This reactivity is exploited to synthesize trisubstituted cyclohexenes (Scheme 1) :

-

Coordination : The sulfone binds to a tungsten complex, activating the ring for nucleophilic attack.

-

Nucleophilic Addition : Sequential additions of nucleophiles (e.g., Grignard reagents) yield functionalized cyclohexene derivatives.

textPhSO₂-iPr + {WTp(NO)(PMe₃)} → η²-Coordinated complex → Nucleophilic addition → Trisubstituted cyclohexene

This method diversifies sulfone applications in medicinal chemistry, particularly for antibiotics and COX-2 inhibitors .

Comparative Reactivity with Analogs

The isopropyl group’s steric bulk and electronic effects differentiate this compound from related sulfones (Table 2) :

| Compound | Reactivity in Halogenation | Key Feature |

|---|---|---|

| This compound | Moderate | Balanced steric and electronic effects |

| p-Chlorophenyl sulfone | High | Electron-withdrawing Cl enhances acidity |

| Phenyl methyl sulfone | High | Minimal steric hindrance |

| Benzhydryl sulfone | Low | Steric shielding inhibits anion formation |

Sulfone Group as a Leaving Group

The sulfonyl moiety can act as a leaving group in nucleophilic substitution reactions. For example, in the presence of cesium carbonate, this compound undergoes desulfonylation to form alkenes or ethers, depending on the nucleophile :

textPhSO₂-iPr + Cs₂CO₃ → Intermediate → Nucleophilic displacement → Alkene/Ether

This reaction is pivotal in synthesizing fluorinated compounds and heterocycles .

Limitations and Selectivity Challenges

Wissenschaftliche Forschungsanwendungen

Phenyl isopropyl sulfone has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the manufacture of polymers, resins, and other materials requiring stable sulfone linkages.

Wirkmechanismus

The mechanism by which phenyl isopropyl sulfone exerts its effects depends on the specific application. In chemical reactions, it acts as a stable intermediate that can undergo further transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Phenyl isopropyl sulfone can be compared with other sulfones such as:

Methyl phenyl sulfone: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.

Ethyl phenyl sulfone: Another similar compound with an ethyl group, offering different physical and chemical properties.

Diphenyl sulfone: Contains two phenyl groups, making it more rigid and less reactive in certain contexts.

Uniqueness: this compound is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications from synthetic chemistry to industrial processes.

Biologische Aktivität

Phenyl isopropyl sulfone is a compound belonging to the sulfone class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Overview of Sulfones

Sulfones are organosulfur compounds characterized by the presence of a sulfonyl group (R-SO2-R'). They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The biological significance of this compound can be understood through its structural features and interactions at the molecular level.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that sulfones can inhibit the growth of various bacterial and fungal strains. For instance, studies indicate that modifications in the phenyl ring can enhance antibacterial efficacy. Electron-donating groups on the aromatic moiety improve antioxidant activity and overall antimicrobial potency .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Sulfones have been reported to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, compounds derived from sulfones have shown inhibitory effects on protein phosphatase methylesterase-1 (PME-1), which is implicated in cancer progression .

Case Study: PME-1 Inhibition

- A series of sulfonyl acrylonitrile derivatives were synthesized and evaluated for their PME-1 inhibitory activity. These compounds demonstrated significant selectivity against cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. Research indicates that sulfones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity makes them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : this compound has been shown to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.

- Interaction with Cellular Targets : The compound interacts with various cellular receptors and signaling pathways, leading to altered gene expression and cellular responses.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, this compound may exert protective effects against oxidative stress-related damage.

Research Findings

Recent studies have expanded our understanding of the biological activities associated with this compound:

- A study demonstrated that artemisinin-dipeptidyl vinyl sulfone hybrids exhibited potent antiplasmodial activity against Plasmodium falciparum, highlighting the potential for developing new antimalarial therapies based on sulfone derivatives .

- Another investigation found that certain benzene-sulfonyl compounds effectively inhibited fatty acid biosynthesis in malaria parasites, showcasing the versatility of sulfones in targeting different biological systems .

Eigenschaften

IUPAC Name |

propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSQCOXRMHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195181 | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-09-9 | |

| Record name | [(1-Methylethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, isopropyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.